Cas no 1261907-79-2 (4-(4-Cbz-Aminopheny)-2-fluorobenzoic acid)

4-(4-Cbz-Aminopheny)-2-fluorobenzoic acid 化学的及び物理的性質
名前と識別子
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- 4-(4-Cbz-Aminopheny)-2-fluorobenzoic acid
- 2-Fluoro-4-[4-(phenylmethoxycarbonylamino)phenyl]benzoic acid
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- MDL: MFCD18323273
- インチ: 1S/C21H16FNO4/c22-19-12-16(8-11-18(19)20(24)25)15-6-9-17(10-7-15)23-21(26)27-13-14-4-2-1-3-5-14/h1-12H,13H2,(H,23,26)(H,24,25)
- InChIKey: OMOJMBHSQHBLTJ-UHFFFAOYSA-N
- ほほえんだ: FC1=C(C(=O)O)C=CC(=C1)C1C=CC(=CC=1)NC(=O)OCC1C=CC=CC=1
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 27
- 回転可能化学結合数: 6
- 複雑さ: 500
- 疎水性パラメータ計算基準値(XlogP): 4.2
- トポロジー分子極性表面積: 75.6
4-(4-Cbz-Aminopheny)-2-fluorobenzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB330552-5 g |
4-(4-Cbz-Aminopheny)-2-fluorobenzoic acid, 95%; . |
1261907-79-2 | 95% | 5g |
€1159.00 | 2023-04-26 | |
abcr | AB330552-5g |
4-(4-Cbz-Aminopheny)-2-fluorobenzoic acid, 95%; . |
1261907-79-2 | 95% | 5g |
€1159.00 | 2024-06-08 |
4-(4-Cbz-Aminopheny)-2-fluorobenzoic acid 関連文献
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Yanying Rao,Qingfeng Chen,Fanjuan Kong,Jian Dong,Weiping Qian Anal. Methods, 2011,3, 1969-1974
4-(4-Cbz-Aminopheny)-2-fluorobenzoic acidに関する追加情報
Introduction to 4-(4-Cbz-Aminopheny)-2-fluorobenzoic Acid (CAS No. 1261907-79-2)
4-(4-Cbz-Aminopheny)-2-fluorobenzoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1261907-79-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the class of benzoic acid derivatives, characterized by the presence of a fluorine atom and an amine group linked to a carbobenzyloxy (Cbz) moiety. The unique structural features of this molecule make it a valuable intermediate in the synthesis of biologically active agents, particularly in the development of novel therapeutic entities.
The significance of 4-(4-Cbz-Aminopheny)-2-fluorobenzoic acid lies in its potential applications as a building block for drug discovery and development. The fluorine substituent at the 2-position of the benzoic acid core enhances the metabolic stability and binding affinity of the molecule, which are critical factors in medicinal chemistry. Additionally, the presence of a Cbz-protected amine group provides a handle for further functionalization, allowing for the exploration of diverse pharmacological scaffolds.
In recent years, there has been a surge in research focused on fluorinated benzoic acid derivatives due to their promising pharmacological properties. Studies have demonstrated that fluorine atoms can modulate the electronic and steric properties of molecules, leading to improved bioavailability and efficacy. For instance, fluorinated aromatic compounds have been shown to exhibit enhanced binding interactions with biological targets, making them attractive candidates for drug development.
The Cbz-Aminopheny moiety in 4-(4-Cbz-Aminopheny)-2-fluorobenzoic acid is particularly noteworthy, as it serves as a protected amino group that can be selectively deprotected under mild conditions. This feature is advantageous in multi-step synthetic routes, where orthogonal reaction conditions are required to achieve high yields and purity. The protection-deprotection strategy is a cornerstone in medicinal chemistry, enabling chemists to construct complex molecules with precision.
Recent advancements in synthetic methodologies have further highlighted the utility of 4-(4-Cbz-Aminopheny)-2-fluorobenzoic acid. Transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, have been employed to introduce various functional groups at the aromatic ring. These reactions offer high selectivity and efficiency, making them ideal for constructing intricate molecular architectures.
The pharmaceutical industry has shown particular interest in fluorinated benzoic acid derivatives, including 4-(4-Cbz-Aminopheny)-2-fluorobenzoic acid, due to their potential therapeutic applications. For example, researchers have explored its use in the development of kinase inhibitors, which are crucial in treating cancers and inflammatory diseases. The ability to fine-tune the electronic properties of these molecules through fluorination allows for the optimization of binding affinities and selectivity against biological targets.
Moreover, the Cbz-protected amine functionality provides a versatile handle for further derivatization. This allows chemists to introduce additional pharmacophores or modify existing ones without compromising the integrity of the core structure. Such flexibility is essential in drug discovery pipelines, where rapid iteration and optimization are often required.
In conclusion, 4-(4-Cbz-Aminopheny)-2-fluorobenzoic acid (CAS No. 1261907-79-2) represents a promising compound in pharmaceutical research. Its unique structural features, including the fluorine atom and Cbz-protected amine group, make it an invaluable intermediate for synthesizing novel bioactive agents. The growing body of research on fluorinated benzoic acid derivatives underscores their potential in addressing unmet medical needs through innovative drug design strategies.
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